molecular formula C17H17N3O4S2 B2436698 4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946263-44-1

4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B2436698
CAS No.: 946263-44-1
M. Wt: 391.46
InChI Key: BBMUMOHXLBWXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a thiophen-oxazole moiety

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

    Industrial Applications: The compound may find applications in the synthesis of specialty chemicals or as a precursor for more complex molecules.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride in the presence of a base.

    Synthesis of the Thiophen-Oxazole Moiety: The thiophen-oxazole moiety can be synthesized separately through a series of reactions involving thiophene and oxazole precursors.

    Coupling Reaction: The final step involves coupling the thiophen-oxazole moiety with the dimethylsulfamoyl-benzamide intermediate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and oxazole moieties may play a role in binding to these targets, while the dimethylsulfamoyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide can be compared with other similar compounds, such as:

    4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}aniline: This compound features an aniline core instead of a benzamide core, which may result in different chemical and biological properties.

    4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}pyridine:

    4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzene: This compound lacks the amide functionality, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)14-7-5-12(6-8-14)17(21)18-11-13-10-15(24-19-13)16-4-3-9-25-16/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMUMOHXLBWXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.